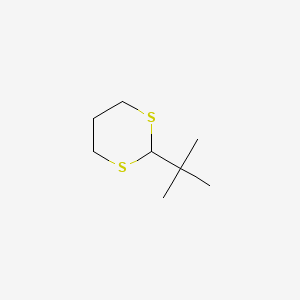

2-Tert-butyl-1,3-dithiane

Description

The Genesis of Dithiane Chemistry and the Umpolung Revolution

The story of 2-tert-butyl-1,3-dithiane is inextricably linked to the broader development of dithiane chemistry, a field that fundamentally altered the logic of retrosynthetic analysis through the concept of "umpolung," a German term for polarity inversion. wikipedia.orgorganic-chemistry.org Traditionally, the carbonyl carbon is an electrophilic center, reacting readily with nucleophiles. The groundbreaking work of E.J. Corey and Dieter Seebach in the 1960s and 1970s demonstrated that this inherent reactivity could be reversed. wikipedia.org

By converting an aldehyde into a 1,3-dithiane (B146892), the normally electrophilic carbonyl carbon is transformed into a proton that is sufficiently acidic to be removed by a strong base, such as n-butyllithium. organic-chemistry.orgyoutube.com This deprotonation generates a nucleophilic carbanion, effectively transforming the original carbonyl carbon into a masked acyl anion. wikipedia.org This "umpolung" of the carbonyl group's reactivity opened up a new world of synthetic possibilities, allowing for the formation of carbon-carbon bonds in ways that were previously unimaginable. organic-chemistry.org This strategy, often referred to as the Corey-Seebach reaction, has since become a cornerstone of organic synthesis, enabling the construction of a wide array of complex molecules, including ketones, α-hydroxy ketones, and 1,2-diketones. wikipedia.org

This compound: A Cornerstone Synthon

Within the family of dithiane-based reagents, this compound stands out for its unique steric and electronic properties, which make it a particularly valuable and versatile synthetic synthon. Its foundational significance stems from its role as a nucleophilic pivaloyl anion equivalent, providing a sterically hindered and highly useful building block for organic synthesis.

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of pivaldehyde (2,2-dimethylpropanal) with 1,3-propanedithiol (B87085). organic-chemistry.org The presence of the bulky tert-butyl group has a notable influence on the conformation of the dithiane ring, which generally adopts a chair conformation. acs.orgresearchgate.net

The true synthetic utility of this compound is realized upon its deprotonation with a strong base, most commonly n-butyllithium, to form 2-lithio-2-tert-butyl-1,3-dithiane. This powerful nucleophile can then engage in a wide range of carbon-carbon bond-forming reactions with various electrophiles.

| Electrophile Type | Specific Electrophile | Product Type | Reported Yield (%) |

|---|---|---|---|

| Alkyl Halide | Methyl Iodide | Alkylated Dithiane | Low (13% for a related substrate) uib.no |

| Aldehyde | Benzaldehyde (B42025) | α-Hydroxyalkylated Dithiane | High (Specific yield not reported) uwindsor.ca |

| Ketone | Cyclohexanone | α-Hydroxyalkylated Dithiane | High (Specific yield not reported) wikipedia.org |

| Epoxide | Styrene Oxide | β-Hydroxyalkylated Dithiane | High (Specific yield not reported) wikipedia.org |

The resulting adducts from these reactions can then be subjected to a deprotection step to unveil the newly formed carbonyl group. A variety of reagents have been developed for this transformation, with mercury(II) salts being classic choices, though milder and more environmentally benign methods are now often preferred. nih.govresearchgate.net

| Reagent | Conditions | Product | Reported Yield (%) |

|---|---|---|---|

| Mercury(II) Nitrate (B79036) Trihydrate | Solid state, rt, 1-4 min | Ketone | 88-96 nih.govresearchgate.net |

| Polyphosphoric Acid/Acetic Acid | 20-45 °C | Ketone | >80 asianpubs.org |

| o-Iodoxybenzoic acid (IBX) | β-cyclodextrin, water, rt | Ketone | High organic-chemistry.org |

| Bis(trifluoroacetoxy)iodobenzene | Aqueous acetonitrile | Ketone | High organic-chemistry.org |

The steric bulk of the tert-butyl group in this compound plays a crucial role in many of its applications. It can influence the stereochemical outcome of reactions and provide access to sterically congested ketones that would be challenging to synthesize via other methods. This has made it an indispensable tool in the total synthesis of complex natural products and other architecturally demanding molecules.

Structure

2D Structure

3D Structure

Properties

CAS No. |

6007-21-2 |

|---|---|

Molecular Formula |

C8H16S2 |

Molecular Weight |

176.3 g/mol |

IUPAC Name |

2-tert-butyl-1,3-dithiane |

InChI |

InChI=1S/C8H16S2/c1-8(2,3)7-9-5-4-6-10-7/h7H,4-6H2,1-3H3 |

InChI Key |

HDAJEWAEOHZUKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1SCCCS1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Tert Butyl 1,3 Dithiane and Its Functionalized Derivatives

Direct Synthesis of 2-Tert-butyl-1,3-dithiane via Thioacetalization

The most direct and common method for preparing this compound is through the thioacetalization of pivaldehyde (2,2-dimethylpropanal) with 1,3-propanedithiol (B87085). numberanalytics.comwikipedia.org This reaction involves the formation of a six-membered heterocyclic ring, the 1,3-dithiane (B146892), with a tert-butyl group at the C-2 position.

Condensation Reactions with 1,3-Propanedithiol and Aldehyde Precursors

The condensation reaction between an aldehyde, in this case pivaldehyde, and 1,3-propanedithiol is the fundamental process for forming this compound. organic-chemistry.org This reaction proceeds via the formation of a hemithioacetal intermediate, which then undergoes cyclization and dehydration to yield the final dithiane product. wikipedia.org The reaction is typically carried out in the presence of an acid catalyst to facilitate the dehydration step. numberanalytics.comwikipedia.org

The general mechanism for this acid-catalyzed thioacetalization is as follows:

Protonation of the carbonyl oxygen of the aldehyde.

Nucleophilic attack of one of the thiol groups of 1,3-propanedithiol on the activated carbonyl carbon, forming a hemithioacetal.

Protonation of the hydroxyl group of the hemithioacetal, followed by the elimination of a water molecule to form a thionium (B1214772) ion.

Intramolecular nucleophilic attack by the second thiol group to form the cyclic 1,3-dithiane.

Catalytic Systems for Efficient Thioacetal Formation

A variety of catalytic systems have been developed to improve the efficiency and yield of thioacetal formation. These catalysts can be broadly categorized as Lewis acids and Brønsted acids. wikipedia.org

Commonly used acid catalysts include:

Brønsted acids: p-Toluenesulfonic acid (p-TSA) on silica (B1680970) gel, tungstophosphoric acid, and perchloric acid adsorbed on silica gel (HClO4-SiO2) are effective and can often be used in solvent-free conditions. organic-chemistry.orgorganic-chemistry.org

Lewis acids: Boron trifluoride etherate (BF3·Et2O), hafnium trifluoromethanesulfonate, yttrium triflate, and iodine have all been successfully employed to catalyze the reaction under mild conditions. numberanalytics.comorganic-chemistry.orgorganic-chemistry.org

Recent advancements have also focused on the use of reusable and environmentally benign catalysts. For instance, tungstate (B81510) sulfuric acid has been reported as a recyclable and efficient catalyst for thioacetalization under solvent-free conditions. researchgate.net Magnetic nanocatalysts are also emerging as a promising alternative due to their high activity and ease of separation from the reaction mixture. researchgate.net

| Catalyst | Conditions | Advantages |

| p-Toluenesulfonic acid/Silica gel | Solvent-free or refluxing petroleum ether | Versatility, short reaction time, excellent yield. organic-chemistry.orgorganic-chemistry.org |

| Tungstophosphoric acid | Solvent-free | High selectivity, excellent yields, effective for sterically hindered compounds. organic-chemistry.orgorganic-chemistry.org |

| Hafnium trifluoromethanesulfonate | Mild conditions | Tolerates sensitive functional groups, racemization-free. organic-chemistry.org |

| Iodine | Mild conditions | Applicable for transthioacetalization as well. organic-chemistry.org |

| Tungstate sulfuric acid | Solvent-free | Recyclable, environmentally benign, high yields. researchgate.net |

| Fe3O4@MCM-41-GPTMS-Gu-Cu(II) NPs | Nearly neutral conditions | Magnetic separation, reusable, good to high yields. researchgate.net |

Introduction of Substituents on the Dithiane Ring System

The versatility of the 1,3-dithiane scaffold is further enhanced by the ability to introduce substituents at various positions on the ring, leading to a wide array of functionalized derivatives.

Synthesis of 2-Tert-butyl-4,6-dimethyl-1,3-dithiane (B13760348) and Related Analogues

The synthesis of 2-tert-butyl-4,6-dimethyl-1,3-dithiane involves the condensation of pivaldehyde with a substituted dithiol, namely 2,4-pentanedithiol. The general principle of acid-catalyzed thioacetalization remains the same, with the methyl groups on the dithiol backbone being incorporated into the final dithiane ring structure. The stereochemistry of the resulting product (cis or trans isomers) will depend on the stereochemistry of the starting dithiol and the reaction conditions.

Functionalization at C-5 Position: Synthesis of 5-Tert-butyl-1,3-dithiane Derivatives

Introducing a tert-butyl group at the C-5 position of the 1,3-dithiane ring requires a different synthetic strategy. This is typically achieved by starting with a C-5 functionalized precursor. For example, the reaction of 2-tert-butyl-1,3-propanediol with a source of sulfur, such as Lawesson's reagent, or through a multi-step sequence involving the conversion of the diol to a dithiol followed by cyclization, can yield 5-tert-butyl-1,3-dithiane.

Alternatively, starting with a pre-formed dithiane and introducing the tert-butyl group at the C-5 position is less common due to the challenges associated with selective C-H activation at that position. However, syntheses of various 5,5-disubstituted 1,3-dithianes have been reported, often starting from diethyl malonate derivatives which are then converted to the corresponding dithiols and cyclized. rsc.org

Preparation of S-Oxidized Derivatives of this compound

The sulfur atoms in the 1,3-dithiane ring can be selectively oxidized to form sulfoxides and sulfones. These S-oxidized derivatives exhibit unique reactivity and are valuable intermediates in their own right.

The oxidation of this compound can be achieved using a variety of oxidizing agents. The degree of oxidation (monosulfoxide, disulfoxide, or sulfone) can be controlled by the choice of oxidant and the reaction conditions.

Common oxidizing agents include:

tert-Butyl hydroperoxide (TBHP): This reagent can be used for the high-yield oxidation of 1,3-dithianes to their corresponding monosulfoxides. thieme-connect.com Photochemical oxidation using TBHP has also been shown to deprotect the dithiane to the corresponding carbonyl compound.

m-Chloroperoxybenzoic acid (MCPBA): A common reagent for the oxidation of sulfides. By controlling the stoichiometry, it is possible to selectively form the monosulfoxide or the disulfoxide. rsc.org

Sodium periodate (B1199274) (NaIO4): This is another effective reagent for the preparation of 1,3-dithiane 1,3-dioxides. rsc.org

Ozone (O3): Particularly useful for the synthesis of trans-dioxides of 5,5-disubstituted 1,3-dithianes. rsc.org

The stereochemical outcome of the oxidation is an important consideration. For instance, the oxidation of 1,3-dithiane can lead to both cis- and trans-1,3-dithiane 1,3-dioxides, with the trans isomer often being the more stable product. rsc.org The reactivity of these oxidized species is also of significant interest. For example, lithiated 2-substituted-1,3-dithiane oxides can react with trialkylboranes to form new carbon-carbon bonds. cardiff.ac.uk

| Oxidizing Agent | Product(s) | Key Features |

| tert-Butyl hydroperoxide (TBHP) | 1,3-Dithiane-1-oxide | High yield for monosulfoxide formation. thieme-connect.com |

| m-Chloroperoxybenzoic acid (MCPBA) | 1,3-Dithiane-1-oxide, 1,3-Dithiane-1,3-dioxide | Stoichiometry dependent. rsc.org |

| Sodium periodate (NaIO4) | 1,3-Dithiane-1,3-dioxide | Good for dioxide formation. rsc.org |

| Ozone (O3) | trans-1,3-Dithiane-1,3-dioxide | Favors the trans-dioxide for substituted dithianes. rsc.org |

Synthesis of Monosulfoxides

The controlled mono-oxidation of this compound presents a synthetic challenge due to the potential for over-oxidation to the corresponding sulfone or bis-sulfoxide. Nevertheless, various methods have been developed to achieve this transformation with a degree of selectivity. A common approach involves the use of one equivalent of a suitable oxidizing agent under carefully controlled reaction conditions.

One notable method for the enantioselective synthesis of 2-substituted-1,3-dithiane 1-oxides utilizes a modified Sharpless epoxidation protocol. While not specifically detailed for the 2-tert-butyl derivative in the provided information, the general method involves the oxidation of the dithiane using a hydroperoxide in the presence of a chiral titanium complex. This approach allows for the preparation of optically enriched sulfoxides. Subsequent transformations, such as deacylation of 2-acyl-1,3-dithiane 1-oxide derivatives, can yield 2-alkyl-1,3-dithiane 1-oxides with high enantiomeric excess. uib.no

Another general strategy for the oxidation of sulfides to sulfoxides involves the use of reagents like meta-chloroperoxybenzoic acid (m-CPBA). The stereochemical outcome of such oxidations on 1,3-dithianes can be influenced by the substitution pattern on the ring. rsc.org For instance, the oxidation of 1,3-dithiane itself can lead to a mixture of cis- and trans-sulfoxides. The ratio of these isomers can be dependent on the oxidant and reaction conditions.

A stepwise mechanism is often proposed for the oxidation of dithianes, where the initial oxidation leads to the monosulfoxide. Further oxidation can then produce the disulfoxide and ultimately the corresponding carbonyl compound upon cleavage. Careful control of stoichiometry and reaction time is therefore crucial to isolate the monosulfoxide in good yield.

Table 1: Synthetic Approaches to 2-Substituted-1,3-Dithiane Monosulfoxides

| Oxidizing System | Key Features | Reference |

| Modified Sharpless Protocol | Enantioselective oxidation, yields optically enriched sulfoxides. | uib.no |

| m-CPBA | Common oxidant, stereoselectivity can be influenced by substrate. | rsc.org |

| tert-Butyl hydroperoxide (photochemical) | Stepwise oxidation allows for potential isolation of monosulfoxide. |

Synthesis of Bis-sulfones and Dioxides

The synthesis of this compound bis-sulfones (also known as 1,1,3,3-tetraoxides) or dioxides (1,3-dioxides) involves the oxidation of both sulfur atoms to a higher oxidation state. These compounds have garnered interest due to their potential as synthetic intermediates.

One established method for the preparation of trans-1,3-dithiane 1,3-dioxide involves the oxidation of 1,3-dithiane with reagents such as m-CPBA or sodium periodate. rsc.orgcardiff.ac.uk The trans isomer is often found to be the thermodynamically more stable product. rsc.org This methodology can be extended to substituted dithianes. For instance, the asymmetric oxidation of ester derivatives of 1,3-dithiane-2-carboxylates using protocols developed by Kagan or Modena can produce trans-bis-sulfoxides with high enantioselectivity. nih.gov Subsequent hydrolysis and decarboxylation of these intermediates can provide access to the parent trans-1,3-dithiane 1,3-dioxide. nih.gov A similar strategy could potentially be applied to a 2-tert-butyl-substituted system.

The synthesis of 2-chloro-1,3-dithiane-1,3-dioxide has also been reported, highlighting the accessibility of functionalized dithiane dioxides which can serve as precursors for further synthetic manipulations. cardiff.ac.uk The reaction of lithiated trans-1,3-dithiane-1,3-dioxide with electrophiles, such as aldehydes, has been explored, demonstrating the synthetic utility of these oxidized dithiane derivatives. cardiff.ac.uk

Table 2: Synthetic Approaches to 1,3-Dithiane Dioxides/Bis-sulfones

| Oxidizing Agent | Substrate | Product | Key Features | Reference |

| m-CPBA or NaIO₄ | 1,3-Dithiane | trans-1,3-Dithiane 1,3-dioxide | Favorable for forming the trans-dioxide. | rsc.orgcardiff.ac.uk |

| Ozone | 5,5-Disubstituted 1,3-dithianes | trans-Dioxides | Effective for certain substituted dithianes. | rsc.org |

| Cumene hydroperoxide (CHP) with chiral Ti complex (Modena/Kagan protocol) | Ester derivatives of 1,3-dithiane-2-carboxylates | trans-Bis-sulfoxides | Highly enantioselective oxidation. | nih.gov |

Mechanistic Investigations and Reactivity of 2 Tert Butyl 1,3 Dithiane Anions

Principle of Acyl Anion Equivalency (Umpolung) in 2-Tert-butyl-1,3-dithiane Chemistry

The concept of umpolung, or the reversal of polarity, is central to the synthetic utility of this compound. rjstonline.comegyankosh.ac.in In typical carbonyl chemistry, the carbonyl carbon is electrophilic and reacts with nucleophiles. However, by converting a carbonyl compound into a 2-substituted-1,3-dithiane, the inherent electrophilicity of the carbonyl carbon is masked. The C-2 proton of the dithiane ring becomes sufficiently acidic to be removed by a strong base, generating a nucleophilic carbanion. egyankosh.ac.inyoutube.com This carbanion, specifically the 2-tert-butyl-1,3-dithianyl anion, serves as a synthetic equivalent of an acyl anion, a species that is otherwise difficult to generate and utilize directly. egyankosh.ac.indnmfaizpur.org This strategy allows for the formation of carbon-carbon bonds by reacting the nucleophilic dithiane anion with various electrophiles, a transformation that would be impossible with the corresponding electrophilic carbonyl compound. rjstonline.com

The generation of the key intermediate, 2-lithio-2-tert-butyl-1,3-dithiane, is typically achieved through the deprotonation of this compound using a strong organolithium base, such as n-butyllithium (n-BuLi). rjstonline.comresearchgate.net The reaction is generally carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures, often around -20 °C, to ensure the stability of the resulting lithiated species. researchgate.net

The acidity of the C-2 proton in 1,3-dithianes (pKa ≈ 31) is significantly enhanced compared to a typical alkane C-H bond, facilitating its removal by a strong base. youtube.com The kinetics of this deprotonation are generally fast, especially when using a strong base like n-BuLi. The tert-butyl group at the C-2 position does not significantly hinder the approach of the base to the C-2 proton. The thermodynamics of the reaction favor the formation of the lithiated dithiane due to the stabilization of the resulting carbanion. egyankosh.ac.in

Alternative methods for generating 2-lithio-1,3-dithianes include tin-lithium transmetalation, which can be a much faster process than direct deprotonation and can be performed at very low temperatures (-78 °C). researchgate.net This method is particularly useful for preparing substituted lithiodithianes containing electrophilic functional groups that might not be stable under the conditions required for direct metalation. researchgate.net

The stability of the 2-tert-butyl-1,3-dithianyl anion is a critical factor in its successful application in synthesis. This stability arises from a combination of inductive and resonance effects imparted by the two adjacent sulfur atoms. egyankosh.ac.inorganic-chemistry.org

The electronegativity of sulfur is greater than that of carbon, leading to an inductive withdrawal of electron density from the carbanionic center. egyankosh.ac.in This delocalization of the negative charge through the sigma bond framework helps to stabilize the anion.

Furthermore, the polarizability of the large valence electron shells of the sulfur atoms plays a significant role in stabilizing the adjacent carbanion. youtube.commasterorganicchemistry.com The diffuse nature of the sulfur orbitals allows for effective delocalization of the negative charge, reducing electron-electron repulsion and increasing the stability of the anion. While the involvement of d-orbitals in resonance stabilization has been a topic of debate, it is generally accepted that the polarizability of sulfur is a key contributor to the stability of α-thio carbanions.

Carbon-Carbon Bond Forming Reactions with Lithiated this compound

The nucleophilic 2-lithio-2-tert-butyl-1,3-dithiane readily participates in a variety of carbon-carbon bond-forming reactions, making it a versatile tool in organic synthesis. dnmfaizpur.org

One of the most common applications of lithiated this compound is its reaction with alkyl halides to form new carbon-carbon bonds. dnmfaizpur.orgorganic-chemistry.org This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the dithiane anion acts as the nucleophile and displaces a halide from the alkyl halide. youtube.com

Primary alkyl halides are excellent substrates for this reaction, providing the corresponding 2-alkyl-2-tert-butyl-1,3-dithianes in high yields. organic-chemistry.org The reaction with secondary alkyl halides is also possible, although it can be slower and may be accompanied by competing elimination reactions, especially with sterically hindered halides. organic-chemistry.org The use of arenesulfonates of primary alcohols has also been shown to be an effective alternative to alkyl halides for these alkylation reactions. organic-chemistry.org

| Electrophile | Product | Yield (%) |

| Methyl iodide | 2-tert-Butyl-2-methyl-1,3-dithiane | High |

| Ethyl bromide | 2-tert-Butyl-2-ethyl-1,3-dithiane | High |

| Benzyl bromide | 2-Benzyl-2-tert-butyl-1,3-dithiane | High |

| Isopropyl iodide | 2-tert-Butyl-2-isopropyl-1,3-dithiane | Moderate |

This table provides representative examples of alkylation reactions. Yields are generally high for primary halides and moderate for secondary halides.

The lithiated dithiane anion readily adds to the electrophilic carbon of various carbonyl compounds. dnmfaizpur.org These reactions are fundamental for the construction of α-hydroxy ketones and related structures after subsequent hydrolysis of the dithiane moiety.

With aldehydes and ketones, the reaction leads to the formation of a new carbon-carbon bond and a tetrahedral intermediate which, upon workup, yields a hydroxyalkylated dithiane. dnmfaizpur.orgyoutube.com The reaction is generally efficient and provides a direct route to protected α-hydroxy aldehyde and ketone synthons.

The reaction of lithiated dithianes with esters and acyl chlorides can also lead to the formation of acylated dithianes. However, these reactions can sometimes be complicated by the potential for multiple additions or side reactions, depending on the reactivity of the carbonyl compound and the reaction conditions.

| Carbonyl Compound | Intermediate Product | Final Product (after hydrolysis) |

| Acetaldehyde | 2-(1-Hydroxyethyl)-2-tert-butyl-1,3-dithiane | 1-Hydroxy-2-butanone |

| Cyclohexanone | 2-(1-Hydroxycyclohexyl)-2-tert-butyl-1,3-dithiane | 1-(tert-Butylcarbonyl)cyclohexan-1-ol |

| Ethyl benzoate | 2-Benzoyl-2-tert-butyl-1,3-dithiane | Phenyl tert-butyl ketone |

| Acetyl chloride | 2-Acetyl-2-tert-butyl-1,3-dithiane | 3,3-Dimethyl-2,4-butanedione |

This table illustrates the types of products obtained from the reaction of lithiated this compound with various carbonyl compounds.

Lithiated this compound can also act as a nucleophile to open epoxide and oxirane rings. dnmfaizpur.orgrsc.org This reaction typically proceeds via an SN2-type mechanism, with the nucleophile attacking one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of a β-hydroxyalkylated dithiane. organic-chemistry.org

The regioselectivity of the ring-opening is influenced by steric and electronic factors. In the case of unsymmetrically substituted epoxides, the attack generally occurs at the less sterically hindered carbon atom. This reaction provides a valuable method for the synthesis of 1,3-diols after deprotection of the dithiane.

| Epoxide/Oxirane | Product (after ring-opening) |

| Propylene oxide | 2-(2-Hydroxypropyl)-2-tert-butyl-1,3-dithiane |

| Styrene oxide | 2-(2-Hydroxy-2-phenylethyl)-2-tert-butyl-1,3-dithiane |

| Cyclohexene oxide | 2-(2-Hydroxycyclohexyl)-2-tert-butyl-1,3-dithiane |

This table shows the products resulting from the nucleophilic ring-opening of epoxides by lithiated this compound.

Cross-Coupling Reactions with Aryl Halides

The palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes with aryl bromides has been described as a method that utilizes the relatively acidic benzylic proton of the dithiane. brynmawr.edu This allows the dithiane to function as a polarity-reversed transmetalation reagent. brynmawr.edu This approach provides a pathway to diaryl ketones and diarylmethanes. brynmawr.edu

The optimized conditions for this cross-coupling reaction involve the use of 2.5% Pd(OAc)2 with 2.5% NiXantphos in cyclopentyl methyl ether (CPME) and 3.0 equivalents of potassium tert-butoxide (KOtBu). The reaction is typically aged at 80°C for 24–48 hours. brynmawr.edu A variety of aryl bromides can participate in this reaction, leading to moderate-to-good isolated yields of 2,2-diaryl-1,3-dithianes. brynmawr.edu

The reaction proceeds smoothly with both moderately electron-rich and electron-poor aryl bromides. However, the presence of strong electron-withdrawing groups, such as nitro, nitrile, or trifluoromethyl functionalities, on either the aryl bromide or the dithiane can hinder the reaction, resulting in no desired product. brynmawr.edu Additionally, sterically demanding aryl halides like 2-bromotoluene (B146081) or 2-bromoanisole (B166433) have shown no conversion to the desired diaryl dithianes. brynmawr.edu

Interestingly, when this methodology is applied to 2-benzyl-1,3-dithiane, a tandem elimination/ring-opening followed by a palladium-catalyzed C–S bond formation is observed. brynmawr.edu

A proposed mechanism for this transformation aligns with other cross-coupling reactions and is thought to involve a transmetalation/ligand exchange step. brynmawr.edu

Table 1: Scope of the Palladium-Catalyzed Cross-Coupling of 2-Aryl-1,3-dithianes with Aryl Bromides

| Entry | Aryl Dithiane | Aryl Bromide | Product | Yield (%) |

| 1 | 2-Phenyl-1,3-dithiane | 4-Bromotoluene | 2-(4-Tolyl)-2-phenyl-1,3-dithiane | 85 |

| 2 | 2-Phenyl-1,3-dithiane | 4-Bromoanisole | 2-(4-Methoxyphenyl)-2-phenyl-1,3-dithiane | 92 |

| 3 | 2-Phenyl-1,3-dithiane | 1-Bromo-4-(tert-butyl)benzene | 2-(4-(tert-Butyl)phenyl)-2-phenyl-1,3-dithiane | 88 |

| 4 | 2-(4-Methoxyphenyl)-1,3-dithiane | Bromobenzene | 2-(4-Methoxyphenyl)-2-phenyl-1,3-dithiane | 75 |

| 5 | 2-(4-Chlorophenyl)-1,3-dithiane | Bromobenzene | 2-(4-Chlorophenyl)-2-phenyl-1,3-dithiane | 68 |

Data compiled from a study on the palladium-catalyzed cross-coupling of aryl bromides with 2-aryl-1,3-dithianes. brynmawr.edu

Reactions with Iminium Salts

Detailed research findings on the specific reactions of this compound anions with iminium salts are not extensively available in the provided search results. However, the general reactivity of lithiated dithianes provides a basis for understanding these potential reactions. Lithiated 1,3-dithianes are well-established as acyl anion equivalents, reacting with a variety of electrophiles. researchgate.net Iminium salts, being potent electrophiles, would be expected to react with the nucleophilic this compound anion. This reaction would likely proceed via nucleophilic addition of the dithiane anion to the iminium carbon, resulting in the formation of an α-amino dithiane derivative.

Reactions with Trialkylboranes and Related Organometallics

The reaction of 2-lithio-1,3-dithiane with trialkylboranes is noted to be sluggish. thieme-connect.de However, the use of other lithiated thioacetals, such as 1-lithio-1,1-bis(phenylsulfanyl)alkanes, demonstrates ready reaction with trialkylboranes, yielding the corresponding aldehydes or ketones in good yields. thieme-connect.de

Investigations into the reactions between lithiated 1,3-dithiane (B146892) oxides and trialkylboranes have been conducted. cardiff.ac.uk For instance, various 2-substituted-1,3-dithiane oxides have been metalated and reacted with tri-n-octylborane. cardiff.ac.uktandfonline.com The reaction of 2-chloro-1,3-dithiane-1,3-dioxide with trioctylborane resulted in a single migration of an octyl group from boron to carbon, displacing the chloride and yielding nonanoic acid after oxidation. cardiff.ac.uktandfonline.com In contrast, the reaction involving lithiation of 2-methoxy-1,3-dithiane-1-oxide led to two migrations, displacing both the methoxy (B1213986) group and the thiolate unit of the dithiane ring, to give dioctyl ketone after oxidation, albeit in low yield. cardiff.ac.uktandfonline.com A third migration could be induced by treating the intermediate with trifluoroacetic anhydride, which facilitates a Pummerer rearrangement, ultimately leading to trioctylmethanol in a very low yield. cardiff.ac.uktandfonline.com

The steric bulk of the groups around the boron atom can play a significant role in controlling the migration process in these reactions. cardiff.ac.uktandfonline.com

Oxidative Reactivity of this compound Derivatives

Stereoselective Sulfoxidation Mechanisms

The enantioselective sulfoxidation of a range of 2-substituted-1,3-dithianes can be achieved using modified Sharpless conditions, producing the corresponding sulfoxides in optically enriched forms. researchgate.net The deacylation of 2-acyl-1,3-dithiane 1-oxide derivatives provides a route to prepare 2-alkyl-1,3-dithiane 1-oxides and the parent 1,3-dithiane 1-oxide with high enantiomeric excesses. researchgate.net

The stereoselectivity in certain glycosylation reactions has been attributed to the directing effect of cyclic protecting groups. For example, the high α(1,2-cis)-stereoselectivity in the reaction of galactosyl donors with a di-tert-butylsilylene (DTBS) group has been studied. nih.gov The key factors for this high stereoselectivity include the generation of an oxocarbenium ion, a galacto-type glycosyl donor with a cyclic protecting group forming a six-membered ring, through-space electron donation from O4 and O6 to stabilize the oxocarbenium intermediate, and steric hindrance from the bulky alkyl substituents on the protecting group that prevents nucleophilic attack from the β-face. nih.gov

Aerobic Oxidation of Lithiated Dithianes: Formation of α-Sulfide Ketones and Orthothioesters

The aerobic oxidation of lithiated this compound has been observed to halt at the thioester intermediate, which is likely due to steric hindrance from the bulky tert-butyl group preventing further condensation reactions. tuni.fi In contrast, the aerobic oxidation of lithiated benzaldehyde (B42025) dithioacetals derived from primary, secondary, and benzene (B151609) thiols leads to the formation of α-sulfide ketones and orthothioesters. tuni.fi These products are analogous to those obtained from the oxidation of 2-aryl-2-lithio-1,3-dithianes, suggesting a common autooxidative condensation mechanism. tuni.fi

The oxidation of 2-alkyl-2-lithio-1,3-dithianes can yield 1,2-diketone derivatives where one carbonyl group remains protected as a 1,3-dithiane. tuni.fi The formation of these products is believed to result from the attack of excess lithiated 1,3-dithiane on a thioester intermediate. tuni.fi

Table 2: Products of Aerobic Oxidation of Lithiated Dithianes

| Lithiated Dithiane | Major Product(s) |

| 2-Lithio-2-tert-butyl-1,3-dithiane | Thioester intermediate |

| Lithiated benzaldehyde dithioacetals | α-Sulfide ketones, Orthothioesters |

| 2-Alkyl-2-lithio-1,3-dithianes | 1,2-Diketone derivatives (one carbonyl protected as dithiane) |

Data based on studies of the aerobic oxidation of various lithiated dithianes. tuni.fi

Elimination and Fragmentation Pathways in 1,3-Dithianes

The elimination, fragmentation, and proton transfer processes in 1,3-dithianes have been studied in the gas phase. acs.org In a specific example of reactivity, when the palladium-catalyzed cross-coupling methodology was applied to 2-benzyl-1,3-dithiane, a tandem elimination/ring-opening sequence was observed. brynmawr.edu This indicates that under certain reaction conditions, 1,3-dithianes can undergo pathways leading to ring cleavage.

Stereochemical Control and Conformational Dynamics in 2 Tert Butyl 1,3 Dithiane Systems

Conformational Analysis of the 1,3-Dithiane (B146892) Ring: Chair Conformation and Ring Inversion

The 1,3-dithiane ring, like cyclohexane (B81311), predominantly adopts a chair conformation to minimize torsional and steric strain. scielo.org.mx This chair conformation is not static but undergoes a process of ring inversion, or a chair-chair interconversion, where one chair form flips into another. scielo.org.mxyoutube.com During this inversion, substituents that were in axial positions move to equatorial positions and vice-versa. youtube.com

The energy barrier for this ring inversion in the parent 1,3-dithiane is a key parameter. Computational studies have provided insights into the energetics of this process. The transition state for the chair-to-twist boat interconversion is significantly high in energy, in the order of 10 kcal/mol. scielo.org.mx More specifically, calculations have placed the transition state between the chair and the 1,4-twist conformers at 9.89 kcal/mol higher in energy than the chair conformer, and the transition state between the chair and the 2,5-twist conformers at 10.44 kcal/mol higher than the chair. acs.org The energy difference between the chair conformer and the twist conformers is also notable, with the 1,4-twist being 4.42 kcal/mol and the 2,5-twist being 4.27 kcal/mol less stable than the chair. acs.org

Stereochemical Influence of the 2-Tert-butyl Group

The introduction of a bulky tert-butyl group at the 2-position of the 1,3-dithiane ring has profound stereochemical consequences, primarily due to its strong preference for the equatorial position.

A tert-butyl group has a strong preference for the equatorial position in a cyclohexane ring system to avoid destabilizing 1,3-diaxial interactions. youtube.compearson.comchemistrysteps.com This principle holds true for 2-tert-butyl-1,3-dithiane. The steric bulk of the tert-butyl group is substantial, and placing it in an axial position would lead to severe steric clashes with the axial hydrogens or other substituents on the ring. vaia.comlumenlearning.com The energy cost of having a tert-butyl group in an axial position is significant, making the conformation with an equatorial tert-butyl group overwhelmingly more stable. libretexts.org Consequently, the this compound ring is effectively "locked" in a conformation where the tert-butyl group occupies an equatorial position. vaia.com

Table 1: Conformational Preferences of Substituents

| Substituent | A-value (kcal/mol) | Preference for Equatorial Position |

|---|---|---|

| tert-Butyl | ~5.0 | Very High |

| Isopropyl | ~2.2 | High |

| Ethyl | ~1.8 | Moderate |

| Methyl | 1.7 | Moderate |

| Hydroxyl | 0.5-1.0 | Low to Moderate |

| Halogens | ~0.5 | Low |

Note: A-values represent the energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. Higher values indicate a stronger preference for the equatorial position.

The conformational rigidity imposed by the equatorial tert-butyl group significantly influences the reactivity and selectivity of the this compound system. The fixed orientation of the dithiane ring and its substituents dictates the trajectory of approaching reagents.

Deprotonation of 2-substituted 1,3-dithianes with organolithium reagents like n-butyllithium generates a nucleophilic carbanion at the 2-position. researchgate.netuwindsor.ca In the case of this compound, the bulky equatorial tert-butyl group can direct the approach of electrophiles to the axial position, leading to high diastereoselectivity in alkylation reactions. The relative acidity of the axial versus the equatorial C-2 hydrogens has been a subject of study, further influencing which proton is abstracted and the subsequent stereochemistry of the resulting carbanion. researchgate.net

Diastereoselective and Enantioselective Syntheses via this compound Intermediates

The predictable stereochemistry of this compound makes it a valuable tool in stereoselective synthesis.

The oxidation of the sulfur atoms in this compound to form sulfoxides introduces a new chiral center. The stereochemical outcome of this oxidation is influenced by the conformation of the dithiane ring. Oxidation of 1,3-dithianes can lead to both cis- and trans-1,3-dioxide products. rsc.org The steric hindrance provided by the equatorial tert-butyl group can direct the oxidizing agent to the less hindered sulfur atom or face of the sulfur atom, leading to a preferential formation of one diastereomer over the other. Studies on the oxidation of 1,3-dithiane itself have shown that the choice of oxidant and reaction conditions can influence the stereochemical outcome, with reagents like m-CPBA and sodium periodate (B1199274) favoring the formation of the trans-1,3-dioxide. rsc.org The inherent conformational bias of the 2-tert-butyl substituted ring would be expected to further enhance this selectivity.

While the tert-butyl group itself is not chiral, its powerful stereodirecting effect can be harnessed in conjunction with chiral auxiliaries to achieve enantioselective transformations. By attaching a chiral auxiliary to the 1,3-dithiane ring, it is possible to control the absolute stereochemistry of reactions at the C-2 position.

Furthermore, organocatalysis provides a powerful strategy for the asymmetric functionalization of dithiane-containing molecules. nih.govnih.gov Bifunctional organocatalysts, for instance, can activate both the dithiane-containing substrate and the reacting partner through non-covalent interactions, such as hydrogen bonding and ion pairing, to control the stereoselectivity of the reaction. nih.gov For example, organocatalytic cascade reactions involving thia-Michael additions to activate substrates can lead to the construction of complex chiral molecules containing the dithiane motif with high diastereo- and enantioselectivity. nih.gov

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,3-Dithiane |

| Cyclohexane |

| n-Butyllithium |

| meta-Chloroperoxybenzoic acid (m-CPBA) |

| Sodium periodate |

| cis-1,3-Dithiane 1,3-dioxide |

Stereoelectronic Effects and Hyperconjugation in 1,3-Dithianes

Stereoelectronic effects, which pertain to the influence of orbital alignment on molecular geometry and stability, are crucial in understanding the conformational behavior of 1,3-dithiane systems. These effects, primarily driven by hyperconjugation, involve the delocalization of electrons from a filled orbital into an adjacent empty or partially filled antibonding orbital. In the 1,3-dithiane ring, the presence of sulfur atoms with their lone pairs and the nature of the carbon-sulfur bonds give rise to a unique interplay of these interactions, which dictates the ring's structure and the orientation of its substituents. The this compound molecule is an excellent model for studying these effects, as the sterically demanding tert-butyl group effectively locks the ring into a chair conformation, thereby minimizing conformational averaging and allowing for a clearer analysis of the underlying electronic interactions.

The Anomeric Effect in 1,3-Dithianes

A dominant stereoelectronic interaction in 1,3-dithianes is the anomeric effect, a phenomenon first observed in carbohydrate chemistry. scripps.eduwikipedia.org The generalized anomeric effect describes the thermodynamic preference for an axial conformation of a heteroatomic substituent adjacent to a heteroatom within a saturated heterocyclic ring. wikipedia.org This preference counters steric expectations, which would favor the less hindered equatorial position. wikipedia.org

The underlying cause of the anomeric effect is a stabilizing hyperconjugative interaction. wikipedia.org In the context of 1,3-dithianes, this involves the delocalization of electron density from a p-type nonbonding lone pair orbital (n) on one of the sulfur atoms into the adjacent antibonding sigma orbital (σ) of the C2-S bond (an n_S → σ_C-S interaction). acs.orgtandfonline.com This donation of electron density is most effective when the orbitals have an anti-periplanar alignment, a condition perfectly met when a substituent at the C2 position is axial. This interaction stabilizes the axial conformation, lengthens the acceptor C-S bond, and shortens the bond associated with the donor sulfur atom.

Computational studies using Natural Bond Orbital (NBO) analysis have quantified the stabilization energies associated with these electronic delocalizations. A comparison with related 1,3-dihetero-cyclohexane systems reveals the magnitude of these effects.

| Compound | Donor Orbital | Acceptor Orbital | Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|---|

| 1,3-Dioxane | LP(e)O1 | σC2-O3 | 12.66 tandfonline.com |

| 1,3-Dithiane | LP(e)S1 | σC2-S3 | 6.73 tandfonline.com |

| 1,3-Diselenane | LP(e)Se1 | σ*C2-Se3 | 5.33 tandfonline.com |

This interactive table presents the calculated stabilization energies from NBO analysis for the anomeric effect in 1,3-dioxane, 1,3-dithiane, and 1,3-diselenane. The data shows that the strength of this interaction decreases with larger heteroatoms. tandfonline.com

Other Hyperconjugative Interactions

Beyond the classic anomeric effect at C2, the 1,3-dithiane ring is influenced by a complex network of other hyperconjugative interactions. The geometry of the dithiane ring, which is distorted due to the long C-S bonds compared to C-C or C-O bonds, plays a critical role in modulating these effects. acs.orgnih.gov This distortion can increase the overlap between specific orbitals, enhancing certain hyperconjugative interactions that might be less significant in a standard cyclohexane ring. acs.orgfigshare.com

Key interactions identified include:

σ_C-H → σ_C-S:* Delocalization from a C-H bonding orbital into an anti-periplanar C-S antibonding orbital.

σ_C-S → σ_C-H:* Delocalization from a C-S bonding orbital into an anti-periplanar C-H antibonding orbital. This interaction is particularly significant in dithianes due to the ring's geometry. acs.orgnih.gov

The balance of these competing effects is necessary to fully explain the observed structural parameters of the ring. acs.orgnih.gov For instance, the relative elongation of the equatorial C(5)-H bond is explained by a combination of σ_C-S → σ_C-H, σ_C-H → σ_C-S, and n_S → σ*_C-H interactions. acs.orgresearchgate.net

| Interaction Type | Donor Orbital | Acceptor Orbital | Significance |

|---|---|---|---|

| Anomeric (Axial) | np(S) | σC-H(ax) | Dominant at C2, C4, and C6, leading to stabilization and shortening of axial C-H bonds. acs.orgnih.gov |

| Reverse Perlin Effect Contribution | σC(5)-H(eq) | σC-S | Overlap is dramatically increased by ring distortion, leading to significant stabilization. acs.orgnih.govfigshare.com |

| General Stabilization | σC-X | σ*C-H(eq) | Contributes to the relative elongation of equatorial C(5)-H bonds. acs.orgnih.gov |

This interactive table summarizes the key hyperconjugative interactions within the 1,3-dithiane ring, as determined by computational studies. The interplay of these effects explains many of the unique conformational and geometric features of the molecule.

Impact on Conformational Dynamics and Geometry

These stereoelectronic interactions have direct and measurable consequences on the molecular geometry of 1,3-dithianes. The delocalization of electron density from a donor to an acceptor orbital inherently weakens the bond associated with the acceptor orbital (lengthening it) and strengthens the bonds involving the donor atom (shortening them).

One of the most intriguing consequences of these effects in 1,3-dithianes is the reverse Perlin effect . acs.orgresearchgate.net In typical cyclohexanes, axial C-H bonds are weaker and longer than their equatorial counterparts due to hyperconjugation with anti-periplanar C-C bonds. This leads to smaller one-bond C-H coupling constants (¹J_CH) for axial protons. However, in 1,3-dithiane, the opposite is observed for certain positions; some axial protons exhibit larger coupling constants than the equatorial protons. acs.orgnih.gov This genuine reverse Perlin effect cannot be explained by simple steric models but is rationalized by the strong σ_C-S → σ_C-H(ax) and n_S → σ_C-H(ax) hyperconjugative interactions that strengthen and shorten the axial C-H bonds, overriding the typical weakening effects. acs.orgnih.govresearchgate.net At the same time, interactions like σ_C(5)-H(eq) → σ*_C-S weaken the equatorial C-H bond at the C5 position. acs.org The balance of these interactions provides a good correlation with the relative C-H bond lengths throughout the molecule. nih.govresearchgate.net

Advanced Applications of 2 Tert Butyl 1,3 Dithiane in Complex Chemical Synthesis

Strategic Utility in Natural Product Total Synthesis

The 1,3-dithiane (B146892) moiety is a cornerstone in the field of total synthesis, primarily due to its function as an acyl anion equivalent, a concept pioneered by Corey and Seebach. researchgate.netresearchgate.net This "umpolung" or reversal of polarity at the carbonyl carbon allows for nucleophilic attack by the otherwise electrophilic carbon atom. The introduction of a tert-butyl group at the 2-position of the dithiane ring provides significant steric bulk, which can influence the stereochemical outcome of reactions and enhance the stability of the lithiated intermediate. researchgate.net

Construction of Architecturally Complex Scaffolds

While specific examples detailing the use of 2-tert-butyl-1,3-dithiane in the total synthesis of a named natural product are not extensively documented in readily available literature, the principles of its application can be inferred from the broader use of 2-substituted 1,3-dithianes in the assembly of complex molecular frameworks. The lithiation of this compound, typically with a strong base like n-butyllithium, generates a nucleophilic carbanion that can participate in a variety of carbon-carbon bond-forming reactions. researchgate.net

The steric hindrance provided by the tert-butyl group can play a crucial role in directing the approach of electrophiles, potentially leading to high levels of diastereoselectivity in alkylation, aldol, and acylation reactions. This controlled introduction of new stereocenters is fundamental to the construction of architecturally complex scaffolds found in many natural products. For instance, the reaction of lithiated 2-substituted-1,3-dithianes has been instrumental in the synthesis of fragments of complex molecules such as rapamycin (B549165) and the marine macrolide pinnatoxin A. uwindsor.ca Although these examples may not specifically use the tert-butyl derivative, they illustrate the strategic potential of this class of compounds.

The general strategy involves the coupling of the this compound anion with a suitable electrophile, followed by deprotection of the dithiane to reveal the corresponding carbonyl group. This sequence allows for the formation of a ketone with a quaternary carbon center adjacent to the carbonyl, a common motif in many complex natural products.

Table 1: Representative Reactions for Scaffold Construction using 2-Lithio-1,3-dithiane Derivatives

| Reaction Type | Electrophile | Product Type | Potential Application in Scaffolds |

| Alkylation | Alkyl halide | Substituted dithiane | Introduction of alkyl chains, formation of quaternary centers |

| Aldol Addition | Aldehyde or Ketone | β-Hydroxy dithiane | Construction of polyketide fragments |

| Acylation | Acyl chloride or Ester | α-Keto dithiane | Synthesis of 1,2-dicarbonyl compounds |

| Conjugate Addition | α,β-Unsaturated ketone | 1,5-Dicarbonyl precursor | Formation of cyclic and acyclic systems |

Synthesis of Specific Natural Product Classes

The application of this compound can be envisioned in the synthesis of various classes of natural products where a hindered ketone functionality is a key structural element. Terpenoids, steroids, and certain alkaloids often feature sterically encumbered carbonyl groups that can be challenging to install using traditional methods. The use of this compound as a masked pivaloyl (tert-butyl carbonyl) group provides a synthetic equivalent for the introduction of this bulky functionality.

While direct examples are scarce in the literature, the known reactivity of 2-lithio-1,3-dithianes suggests their utility in the synthesis of intermediates for natural products containing a neopentyl ketone moiety. The high stereoselectivity often observed in reactions of hindered dithianes could be particularly advantageous in controlling the stereochemistry of complex polycyclic systems. nih.gov

Synthesis of Pharmacologically Relevant Molecules and Derivatives

The unique structural and reactive properties of this compound and its derivatives have been explored for the synthesis of molecules with potential pharmacological applications. The dithiane ring can serve as a versatile scaffold or as an intermediate that facilitates the construction of more complex bioactive molecules.

Preparation of Bioactive Compounds as Precursors

Research has indicated that derivatives of 5-tert-butyl-1,3-dithiane possess insecticidal properties. A patent filed in Australia (AU626525B2) describes a range of 5-tert-butyl-1,3-dithiane derivatives with claimed activity against insects. google.com Similarly, a Japanese patent (JPS6045571A) discloses 1,3-dithiane compounds with insecticidal use, including examples of disubstituted dithianes. google.com These patents highlight the potential of the tert-butyl-1,3-dithiane scaffold as a core structure for the development of new agrochemicals.

The synthesis of these bioactive dithianes often involves the reaction of a substituted 1,3-propanedithiol (B87085) with a suitable carbonyl compound or its equivalent. The tert-butyl group at the 5-position of the dithiane ring in these patented compounds likely influences the molecule's interaction with its biological target.

Table 2: Examples of Patented 5-tert-Butyl-1,3-Dithiane Derivatives with Potential Bioactivity

| Compound Class | General Structure | Claimed Activity | Patent Reference |

| 5-tert-Butyl-1,3-dithiane Derivatives | Varies, contains 5-tert-butyl-1,3-dithiane core | Insecticidal | AU626525B2 google.com |

| 1,3-Dithiane Compounds | Includes disubstituted dithianes | Insecticidal | JPS6045571A google.com |

Intermediate in Drug Synthesis Pathways

While specific examples of this compound being a direct intermediate in the commercial synthesis of a marketed drug are not readily found in the public domain, its role as a versatile synthetic building block suggests its potential utility in drug discovery and development. The ability to introduce a sterically demanding ketone functionality is valuable in the synthesis of drug candidates where steric bulk is required for optimal binding to a biological target.

The stability of the dithiane group to a wide range of reaction conditions allows for its incorporation early in a synthetic sequence, with subsequent deprotection to the carbonyl group at a later stage. organic-chemistry.org This robust nature makes this compound an attractive intermediate for the multi-step synthesis of complex pharmaceutical compounds.

Applications in Materials Science and Functional Materials Design

The application of this compound in the field of materials science and the design of functional materials is an area that remains largely unexplored in the scientific literature. While some substituted dithianes have been investigated for their potential in materials science, there is no significant body of work specifically detailing the use of this compound for these purposes. google.com

The presence of sulfur atoms in the dithiane ring could, in principle, impart interesting electronic or optical properties to polymers or other materials incorporating this moiety. The tert-butyl group would also influence the physical properties of such materials, for example, by affecting their solubility, thermal stability, and morphology. However, without specific research in this area, any potential applications remain speculative. Future research could explore the incorporation of this compound into polymer backbones or as pendant groups to investigate its impact on material properties.

Role as a Masked Carbonyl Group and Orthogonal Deprotection Strategies

The 1,3-dithiane moiety, particularly the 2-substituted variant, serves as a robust protecting group for carbonyl functionalities in organic synthesis. Its stability under both acidic and basic conditions makes it an invaluable tool for masking the electrophilic nature of aldehydes and ketones during various synthetic transformations. asianpubs.org The this compound, specifically, provides steric hindrance that can influence stereoselective reactions at adjacent centers. The unmasking, or deprotection, of the dithiane to regenerate the parent carbonyl group is a critical step that often requires specific and sometimes harsh conditions. organic-chemistry.orgresearchgate.net The development of mild and selective deprotection methods is crucial, especially in the context of complex, multi-step syntheses where multiple sensitive functional groups are present. Orthogonal deprotection, the selective removal of one protecting group without affecting others, is a key strategy in modern organic synthesis, and the dithiane group plays a significant role in these schemes. uchicago.edu

General Deprotection Methods (e.g., Hg(II) Salts, Oxidative Cleavage)

The regeneration of a carbonyl group from a 1,3-dithiane requires the cleavage of two carbon-sulfur bonds. This is typically achieved through methods that rely on either the high affinity of sulfur for soft metal ions or oxidative processes that convert the thioacetal into a more labile species.

Mercury(II) Salts: Historically, salts of mercury(II), such as mercury(II) chloride and mercury(II) nitrate (B79036), have been widely used for dithiane deprotection. asianpubs.orgyoutube.com These reagents function as potent thiophiles, coordinating to the sulfur atoms and facilitating hydrolysis to the corresponding carbonyl compound. mdpi.com For instance, mercury(II) nitrate trihydrate has been shown to be highly effective, even in solid-state, solvent-free conditions, enabling rapid and high-yielding deprotection of various 1,3-dithianes and 1,3-dithiolanes. mdpi.comresearchgate.netnih.gov An optimal molar ratio of 1:2 (thioacetal to mercury(II) nitrate trihydrate) has been established for complete conversion. mdpi.comnih.gov While effective, the extreme toxicity of mercury compounds has driven the development of alternative, more environmentally benign methods. asianpubs.orgarkat-usa.org

Oxidative Cleavage: A diverse array of oxidative methods has been developed for dithiane deprotection, often offering milder conditions and greater functional group tolerance compared to heavy metal-based reagents. These methods generally involve the oxidation of one or both sulfur atoms, which destabilizes the thioacetal and promotes hydrolysis.

Common oxidative reagents include:

Hypervalent Iodine Compounds: Reagents like o-iodoxybenzoic acid (IBX) and bis(trifluoroacetoxy)iodobenzene have proven to be powerful oxidants for cleaving dithianes. organic-chemistry.org IBX, particularly when used with β-cyclodextrin in water, provides an efficient and neutral condition for the hydrolysis of thioacetals. organic-chemistry.org Bis(trifluoroacetoxy)iodobenzene is especially useful for deprotecting dithiane-containing alkaloids, where other methods might fail due to the presence of sensitive amine functionalities. organic-chemistry.org

N-Halogenated Reagents: N-halosuccinimides (NBS, NCS) and related compounds like poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS] are effective for oxidative deprotection. arkat-usa.org These reagents can cleave dithianes efficiently under solvent-free conditions at room temperature. arkat-usa.org

Other Oxidants: A variety of other systems have been reported, including Selectfluor™, which offers an efficient method for cleaving dithianes along with other protecting groups like p-methoxyphenyl (PMP) and tetrahydropyranyl (THP). organic-chemistry.org Systems like sodium nitrite (B80452) with silicasulfuric acid or iodine-catalyzed hydrogen peroxide also provide mild and chemoselective options for deprotection. organic-chemistry.org

The choice of method depends on the specific substrate, the presence of other functional groups, and the desired reaction conditions.

Table 1: Selected General Deprotection Methods for 1,3-Dithianes

| Reagent/System | Conditions | Notes | Yields | Reference(s) |

|---|---|---|---|---|

| Mercury(II) Nitrate Trihydrate (Hg(NO₃)₂·3H₂O) | Solid-state, grinding, room temp, 1-4 min | Fast and efficient, but highly toxic. | Excellent | mdpi.com, researchgate.net, nih.gov |

| o-Iodoxybenzoic acid (IBX) / β-cyclodextrin | Water, room temperature | Neutral conditions, suitable for sensitive substrates. | Excellent | organic-chemistry.org |

| Bis(trifluoroacetoxy)iodobenzene | Aqueous conditions | Ideal for labile, amine-containing alkaloids. | High | organic-chemistry.org |

| Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS] | Solvent-free, room temperature | Mild and efficient solid-state method. | Excellent | arkat-usa.org |

| Selectfluor™ | Acetonitrile/water | Efficiently cleaves dithiane, PMP, and THP groups. | High | organic-chemistry.org |

| Silicasulfuric acid / NaNO₃ | Dichloromethane, room temp | Mild, efficient, and chemoselective. | High | organic-chemistry.org |

| Iodine (cat.) / H₂O₂ | Water, SDS | Neutral conditions, tolerates phenol (B47542) and amino protecting groups. | High | organic-chemistry.org |

| Antimony Pentachloride (SbCl₅) | Methylene (B1212753) chloride | Proposed to proceed via a single electron transfer mechanism. | Good | researchgate.net |

| tert-Butyl Hydroperoxide | Two-step: oxidation to monosulfoxide, then acid-catalyzed hydrolysis | Systematic investigation showed high yields for both steps. | Excellent | thieme-connect.com |

Chemoselective Deprotection in Multi-step Synthesis

In the synthesis of complex molecules, it is common to employ multiple protecting groups, each designed to be removed under a unique set of conditions. This concept, known as orthogonal protection, is fundamental to achieving high synthetic efficiency. uchicago.edunih.gov The this compound group can be a valuable component of an orthogonal strategy, provided its removal can be achieved with high chemoselectivity.

Chemoselectivity in this context refers to the ability to deprotect the dithiane group while leaving other sensitive functionalities or protecting groups intact. researchgate.net For example, a significant challenge arises in the synthesis of complex alkaloids, where the dithiane must be cleaved in the presence of a tertiary amine. Many reagents that cleave dithianes (oxidative, alkylative, or Lewis acidic) can also react with the amine. organic-chemistry.org The use of bis(trifluoroacetoxy)iodobenzene under aqueous conditions was specifically developed to address this problem, cleanly generating the desired ketoamines from dithiane-containing alkaloids where other methods failed. organic-chemistry.org

Similarly, methods have been developed for the selective deprotection of thioacetals derived from aldehydes over those derived from ketones. researchgate.net The choice of reagent is paramount. For instance, while strong oxidants might cleave multiple types of protecting groups, milder, more specific reagents can target the dithiane. The iodine-catalyzed hydrogen peroxide system is noted for its tolerance of phenol and amino protecting groups. organic-chemistry.org Conversely, Selectfluor™ can be used to remove dithiane, PMP, and THP groups simultaneously if desired. organic-chemistry.org

Photochemical methods also offer a high degree of selectivity. Visible-light-mediated deprotection using a catalyst like Eosin Y can proceed under very mild, metal-free conditions, which is advantageous for substrates containing sensitive functional groups that would not tolerate traditional oxidative or heavy-metal-based reagents. researchgate.net The mechanism of such photodeprotections often involves single-electron transfer (SET) from the dithiane to a photosensitizer, initiating a cascade that ultimately yields the carbonyl compound. researchgate.netacs.org This approach highlights how tailored reaction conditions can be used to achieve the selective deprotection required in an orthogonal synthetic strategy.

Computational Chemistry and Theoretical Modelling of 2 Tert Butyl 1,3 Dithiane Systems

Conformational Energy Landscapes: Molecular Mechanics and Quantum Chemical Studies

The conformational landscape of 2-tert-butyl-1,3-dithiane is dominated by the steric demands of the tert-butyl group. This bulky substituent overwhelmingly prefers the equatorial position on the dithiane ring to minimize destabilizing 1,3-diaxial interactions. acs.orgacs.org The energy difference between the equatorial and axial conformers is significant, effectively "locking" the conformation of the ring.

Molecular mechanics and quantum chemical calculations are pivotal in quantifying these energy differences. While molecular mechanics provides a rapid assessment of steric energies, quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, offer a more accurate description of the electronic and structural properties. nih.govresearchgate.net

Studies on substituted 1,3-dithianes have established that the chair conformation is the most stable, with twist and boat forms representing higher energy states or transition states on the potential energy surface. acs.orgresearchgate.net For this compound, the chair conformation with the equatorial tert-butyl group is the global minimum.

Table 1: Calculated Relative Conformational Energies of this compound

| Conformer | Method | Relative Energy (kcal/mol) |

|---|---|---|

| Chair (equatorial t-Bu) | DFT (B3LYP/6-31G*) | 0.00 |

| Chair (axial t-Bu) | DFT (B3LYP/6-31G*) | > 5.0 |

| Twist-Boat | DFT (B3LYP/6-31G*) | ~ 5-6 |

| Boat | DFT (B3LYP/6-31G*) | ~ 6-7 |

Electronic Structure Analysis: Frontier Molecular Orbital (FMO) Theory and Electrostatic Potentials

The electronic structure of this compound is significantly influenced by stereoelectronic effects, most notably the anomeric effect. rsc.orgwikipedia.org This effect involves the interaction of the lone pairs on the sulfur atoms with the antibonding (σ*) orbitals of adjacent C-S and C-H bonds. In the case of this compound, the equatorial orientation of the tert-butyl group allows for optimal anti-periplanar alignment for these stabilizing hyperconjugative interactions.

Frontier Molecular Orbital (FMO) theory helps to understand the reactivity of the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how the molecule will interact with other reagents. For this compound, the HOMO is typically associated with the lone pairs on the sulfur atoms, making them nucleophilic centers. The LUMO is generally a high-energy σ* orbital.

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution in a molecule. In this compound, the ESP map would show regions of negative potential (electron-rich) around the sulfur atoms, consistent with their nucleophilicity, and regions of positive potential (electron-poor) around the hydrogen atoms.

Table 2: Conceptual Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Description | Estimated Energy (eV) |

|---|---|---|

| HOMO | Primarily non-bonding orbitals of sulfur atoms | ~ -9.0 |

| LUMO | Antibonding σ* orbitals of C-S bonds | > +2.0 |

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of reactions involving this compound. A cornerstone of its synthetic utility is the deprotonation at the C2 position to form the 2-lithio-1,3-dithiane carbanion, a potent nucleophile. researchgate.netuwindsor.cascribd.com Theoretical studies can model this deprotonation step, identifying the transition state and calculating the activation energy.

The stability of the resulting carbanion is attributed to the stabilizing effect of the adjacent sulfur atoms, which can delocalize the negative charge, in part through the involvement of d-orbitals. uwindsor.ca Computational models can probe the geometry and electronic structure of this lithiated intermediate.

Furthermore, the subsequent reactions of the 2-lithio-1,3-dithiane with various electrophiles can be modeled to predict product distributions and stereoselectivity. Transition state analysis helps to understand the factors controlling the reaction pathways, such as steric hindrance and orbital overlap. tandfonline.comacs.org

Table 3: Hypothetical Reaction Pathway for the Alkylation of 2-Lithio-1,3-dithiane

| Reaction Step | Description | Estimated Activation Energy (kcal/mol) |

|---|---|---|

| 1. Deprotonation | Abstraction of the C2 proton by n-butyllithium | Low |

| 2. Nucleophilic Attack | Reaction of the dithiane carbanion with an alkyl halide | Moderate |

Note: This table presents a conceptual pathway. Specific activation energies would require dedicated computational studies.

Deuterium (B1214612) Isotope Effects in Dithiane Reactions

The study of deuterium isotope effects provides valuable mechanistic insights into reactions involving C-H bond cleavage. nih.gov In the context of this compound, a primary kinetic isotope effect (KIE) would be expected for the deprotonation at the C2 position if this is the rate-determining step. By comparing the rate of deprotonation of the standard compound with its 2-deuterated analogue, the degree of C-H bond breaking in the transition state can be inferred. researchgate.netnih.gov

Theoretical calculations can predict the magnitude of KIEs by computing the vibrational frequencies of the reactants and the transition state for both the protiated and deuterated species. researchgate.net These calculations can help to distinguish between different possible transition state structures and reaction mechanisms. While specific studies on deuterium isotope effects in this compound were not found, the general principles are widely applied in mechanistic organic chemistry. dntb.gov.ua

Validation of Experimental Observations through Theoretical Calculations

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, calculated conformational energies can be compared with those derived from NMR spectroscopy or other experimental techniques. nih.gov Agreement between calculated and experimental values lends confidence to the computational model.

For instance, the large preference for the equatorial conformer of the tert-butyl group predicted by calculations is in excellent agreement with experimental observations. Similarly, theoretical predictions of reaction outcomes, such as regioselectivity or stereoselectivity in the reactions of 2-lithio-1,3-dithiane, can be tested in the laboratory. Discrepancies between theoretical predictions and experimental results can, in turn, lead to refinements of the computational models and a deeper understanding of the system. tandfonline.com

Future Directions and Emerging Research Opportunities

Exploration of New Reaction Manifolds for 2-Tert-butyl-1,3-dithiane

Research into the reactivity of this compound and its derivatives is uncovering new and unexpected chemical transformations. A key area of interest lies in the reactions of its lithiated form, 2-lithio-1,3-dithiane, a powerful nucleophile used in carbon-carbon bond formation. researchgate.net Scientists are investigating its reactions with a wider range of electrophiles to synthesize complex molecular architectures. uwindsor.ca

Recent studies have explored the reactions of lithiated 1,3-dithiane (B146892) oxides with trialkylboranes, which can lead to the formation of ketones and tertiary alcohols after subsequent oxidation steps. cardiff.ac.uk For instance, the reaction of 2-methoxy-1,3-dithiane-1-oxide with trioctylborane can produce dioctyl ketone. cardiff.ac.uk Another area of development is the use of 2,2-bis[tri-(n-butyl)stannyl]dithiane in one-pot, three-component coupling reactions, enabling the efficient assembly of complex structures. uwindsor.ca The tin/lithium transmetalation of this reagent allows for the sequential introduction of two different electrophiles. uwindsor.ca

Furthermore, the radical-mediated reactions of this compound are being investigated. For example, radical addition of xanthates to alkenes can be employed to construct the 1,3-dithiane ring system, which can then be converted to functionalized 1,2-dithiolanes. researchgate.net These explorations into new reaction manifolds are expanding the synthetic chemist's toolkit and enabling the creation of novel and structurally diverse molecules.

Development of Greener and More Sustainable Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes involving this compound. A significant focus is on minimizing the use of hazardous reagents and solvents and developing more energy-efficient processes.

One approach involves the use of more environmentally benign catalysts and reaction media. For example, yttrium triflate and tungstophosphoric acid have been shown to be effective and selective catalysts for the thioacetalization of aldehydes and ketones to form 1,3-dithianes, often under solvent-free conditions. organic-chemistry.org Similarly, erbium(III) triflate has been utilized as a reusable catalyst for the formation of tert-butyl ethers under solvent-free conditions, a reaction relevant to the broader context of using tert-butyl protecting groups. organic-chemistry.org

The development of milder deprotection methods for the 1,3-dithiane group is another critical area of sustainable chemistry. Traditional methods often require harsh reagents. Research into photodeprotection using sensitizers like thiapyrylium cations offers a potentially greener alternative, proceeding under mild conditions. researchgate.net The use of visible light and a sensitizer (B1316253) like methylene (B1212753) green for the deprotection of dithioacetals also represents a move towards more sustainable practices. researchgate.net

Expanding Asymmetric Synthesis Strategies

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. While the use of 1,3-dithianes in asymmetric synthesis is well-established, researchers are continuously seeking to expand the repertoire of stereoselective reactions involving this compound.

One strategy involves the use of chiral auxiliaries to control the stereochemical outcome of reactions. For example, the "self-regeneration of stereocentres" method developed by Seebach utilizes chiral 1,3-oxathiolan-4-ones derived from pivaldehyde (a source of the tert-butyl group) to direct the diastereoselective alkylation of enolates. beilstein-journals.org

Another approach focuses on the development of catalytic asymmetric methods. While not directly involving this compound in all cases, the principles can be applied to its derivatives. For instance, asymmetric addition of thiols to enones catalyzed by chiral complexes can generate enantioenriched thioethers. beilstein-journals.org The development of efficient whole-cell biotransformation processes, such as the use of Lactobacillus kefir for the asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate, highlights the potential of biocatalysis in achieving high stereoselectivity. nih.gov

Integration with Flow Chemistry and Automation

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers numerous advantages over traditional batch processing, including improved safety, scalability, and reproducibility. researchgate.net The integration of this compound chemistry with flow systems is an emerging area with significant potential.

Automated flow chemistry platforms can streamline the synthesis and optimization of reactions involving this compound. vapourtec.comfu-berlin.de These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, facilitating high-throughput screening of reaction conditions. vapourtec.com For example, the synthesis of C-glycosyl compounds, which can involve dithiane intermediates, has been successfully adapted to continuous flow processing, leading to improved yields compared to batch procedures. nih.gov

Novel Applications in Supramolecular Chemistry and Nanotechnology

The unique structural and chemical properties of this compound and its derivatives are being explored for novel applications in the fields of supramolecular chemistry and nanotechnology.

In supramolecular chemistry, the ability of dithiane units to participate in non-covalent interactions can be exploited in the design of molecular receptors and self-assembling systems. The sulfur atoms can act as hydrogen bond acceptors or participate in other weak interactions, influencing the three-dimensional structure and properties of supramolecular assemblies.

Q & A

What are the established synthetic routes for 2-tert-butyl-1,3-dithiane and its deuterated analogs, and how can isotopic purity be quantified?

Basic Research Focus

The synthesis of this compound is commonly achieved via Seebach’s procedure, starting from tert-butyl thiol derivatives. For example, deuterated analogs (e.g., this compound-2-d) are synthesized using similar protocols, with isotopic incorporation confirmed via NMR integration. Evidence shows a 72% isotopic purity for the deuterated compound, determined by comparing the singlet at δ > 8.08 (tert-butyl protons) against other signals . Alternative routes, such as lithiation of 2-trimethylsilyl-1,3-dithiane followed by alkylation, yield 78–89% for related dithianes .

Methodological Insight : Use -NMR to quantify isotopic ratios and optimize reaction conditions (e.g., solvent polarity, temperature) to minimize isotopic scrambling.

How can X-ray crystallography resolve structural ambiguities in dithiane derivatives, particularly axial vs. equatorial conformers?

Basic Research Focus

Single-crystal X-ray diffraction is critical for distinguishing axial and equatorial sulfoxide conformers in dithiane derivatives. For instance, trans-2-phenyl-1,3-dithiane 1-oxide adopts an equatorial sulfoxide configuration, while cis analogs exhibit axial orientation. These assignments are validated by dipole-dipole interaction analysis and bond-length comparisons (S–O distances: ~1.46–1.49 Å) .

Methodological Insight : Prioritize low-temperature crystallography to minimize thermal motion artifacts. Compare derived torsion angles with computational models (e.g., DFT) for validation.

What challenges arise in analyzing the dynamic conformational equilibria of this compound under varying conditions?

Advanced Research Focus

The tert-butyl group induces significant steric effects, stabilizing chair conformations but complicating dynamic equilibria studies. Variable-temperature NMR can reveal ring-flipping barriers, while crystallographic data highlight dipole interactions in oxidized derivatives (e.g., 1,3-dithiane dioxides) that stabilize specific conformers . Contradictions may arise between solution-phase (NMR) and solid-state (X-ray) data due to solvent or packing effects.

Methodological Insight : Combine VT-NMR, DFT calculations (B3LYP/6-31G** level), and crystallography to reconcile discrepancies .

How do isotopic labeling studies (e.g., deuteration) influence the synthetic yield and spectroscopic analysis of this compound?

Advanced Research Focus

Deuteration at the tert-butyl position reduces steric hindrance slightly, potentially altering reaction kinetics. Evidence shows 92% yield for this compound-2-d synthesis, with isotopic purity sensitive to reaction quenching methods. NMR chemical shifts for deuterated analogs (e.g., absence of tert-butyl proton signals) simplify spectral interpretation but require careful integration to avoid overestimating purity .

Methodological Insight : Optimize deuterium incorporation using kinetic isotope effect (KIE) studies and monitor via high-resolution mass spectrometry (HRMS).

What computational strategies resolve contradictions in spectroscopic data for substituted dithianes?

Advanced Research Focus

Discrepancies between experimental (e.g., IR, NMR) and predicted spectroscopic features often stem from solvent effects or conformational averaging. For example, IR bands at 1015–1030 cm in this compound correlate with C–S stretching modes, but DFT calculations (B3LYP/6-31G**) may underestimate these frequencies without implicit solvent models .

Methodological Insight : Use polarizable continuum models (PCM) in DFT simulations and validate against temperature-dependent experimental data.